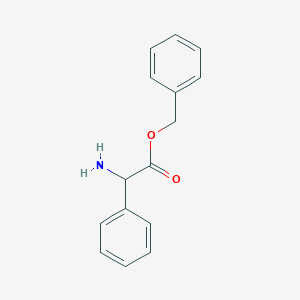
Phenylmethyl I+/--aminobenzeneacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylmethyl alpha-aminobenzeneacetate is an organic compound with a complex structure that includes both aromatic and amine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenylmethyl alpha-aminobenzeneacetate can be synthesized through several methods. One common approach involves the condensation of benzylamine with phenylacetic acid under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of phenylmethyl alpha-aminobenzeneacetate often involves large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Phenylmethyl alpha-aminobenzeneacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketone or benzoic acid, while reduction could produce benzylamine or benzyl alcohol.
Aplicaciones Científicas De Investigación
Phenylmethyl alpha-aminobenzeneacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Phenylmethyl alpha-aminobenzeneacetate is utilized in the production of polymers and other materials.
Mecanismo De Acción
The mechanism by which phenylmethyl alpha-aminobenzeneacetate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Phenylmethyl alpha-aminobenzeneacetate can be compared with other similar compounds such as benzylamine and phenylacetic acid. While these compounds share some structural similarities, phenylmethyl alpha-aminobenzeneacetate is unique due to its combined aromatic and amine functionalities, which confer distinct chemical properties and reactivity.
List of Similar Compounds
- Benzylamine
- Phenylacetic acid
- Benzyl alcohol
- Phenylacetaldehyde
Phenylmethyl alpha-aminobenzeneacetate stands out due to its versatility and the range of reactions it can undergo, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
72028-76-3 |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
benzyl 2-amino-2-phenylacetate |
InChI |
InChI=1S/C15H15NO2/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14H,11,16H2 |
Clave InChI |
VNBZYMVEHPBBJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B14160660.png)
![N-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14160670.png)

![Anthra[1,2-c]isoxazole-6,11-dione](/img/structure/B14160679.png)
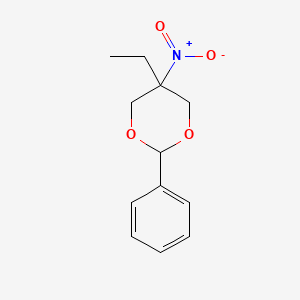

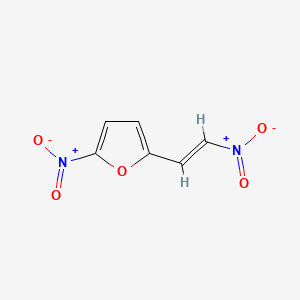
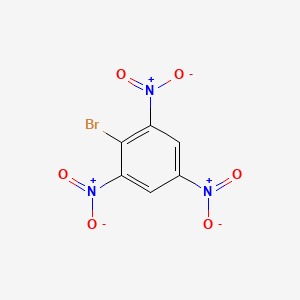

![5-ethylsulfanyl-11-methyl-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14160721.png)
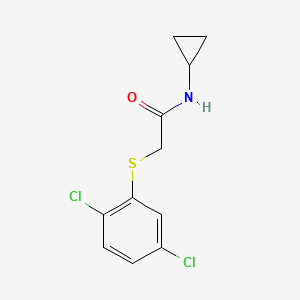
![(6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one](/img/structure/B14160749.png)
